Bis(4-amino-3-méthylcyclohexyl)méthane

Vue d'ensemble

Description

Bis(4-amino-3-methylcyclohexyl)methane, also known as BAMCM, is an organic compound that has recently been studied for its potential use in a variety of scientific research applications. BAMCM is a versatile, water-soluble molecule that can be used as a surfactant, a chelating agent, and a stabilizing agent in a variety of lab experiments. BAMCM is also known for its low toxicity and biocompatibility, making it a viable choice for use in lab experiments.

Applications De Recherche Scientifique

Recherche Neurologique

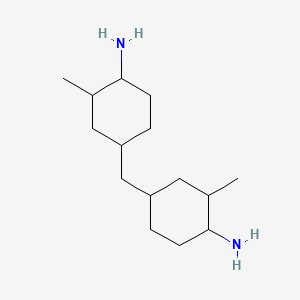

“Bis(4-amino-3-méthylcyclohexyl)méthane” a été utilisé dans la recherche neurologique. L'administration orale répétée de ce composé, un agent de durcissement des résines époxy, s'est avérée provoquer des dommages graves au plexus choroïde du cerveau de rat {svg_1} {svg_2}. Cette recherche permet de comprendre les effets neurotoxiques potentiels de ce composé.

Durcissement de la Résine Époxy

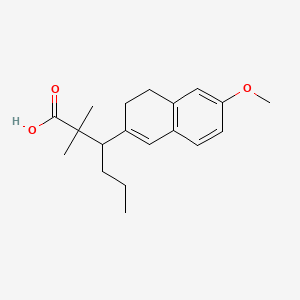

Ce composé est un agent de durcissement des résines époxy {svg_3}. Les résines époxy ont une large gamme d'applications, notamment dans les revêtements, les adhésifs et les matériaux composites. Le processus de durcissement implique une réaction chimique qui transforme la résine en un matériau dur, infusible et rigide.

Synthèse de Polymères Organiques Poreux

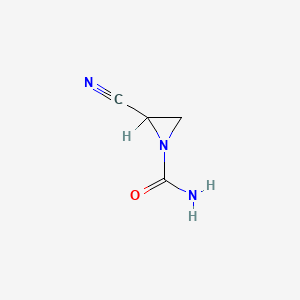

“this compound” a été utilisé dans la synthèse de polymères organiques poreux (POP). Ces polymères ont des surfaces spécifiques et ont été étudiés pour leurs capacités d'adsorption {svg_4}.

Élimination de l'Iode Radioactif

Les POP synthétisés mentionnés ci-dessus ont été utilisés pour l'élimination efficace de l'iode radioactif {svg_5}. Ceci est particulièrement important dans le contexte de la production d'énergie nucléaire, où l'iode radioactif est un produit de déchets important.

Sensation de Fluorescence

Les mêmes POP ont également été utilisés pour la détection de fluorescence du dinitrophénol (DNP) {svg_6}. C'est un outil précieux en chimie analytique pour la détection et la quantification du DNP.

Organisation Structurelle dans la Soie de Dragline

“this compound” a été utilisé pour préparer de la résine époxy avec de l'éther triglycidylique de triméthylolpropane, qui est utilisé pour la caractérisation de l'organisation structurelle dans la soie de dragline par microscopie aux rayons X en transmission {svg_7}.

Safety and Hazards

Mécanisme D'action

Target of Action

Bis(4-amino-3-methylcyclohexyl)methane, also known as 4,4’-methylenebis(2-methylcyclohexanamine), is primarily used as a curing agent for epoxy resins . The primary targets of this compound are the epoxy groups in the resin .

Mode of Action

The compound interacts with the epoxy groups in the resin through a chemical reaction known as cross-linking . This process involves the formation of covalent bonds between the Bis(4-amino-3-methylcyclohexyl)methane and the epoxy groups, resulting in a three-dimensional network of interconnected molecules . This cross-linked structure gives the cured epoxy resin its characteristic properties, including high mechanical strength, excellent chemical resistance, and good thermal stability .

Biochemical Pathways

The cross-linking reaction between Bis(4-amino-3-methylcyclohexyl)methane and the epoxy groups is a type of addition reaction, specifically a ring-opening reaction . The epoxy group, which is a three-membered ring containing an oxygen atom, is opened up and reacts with the amine groups in the Bis(4-amino-3-methylcyclohexyl)methane to form a larger molecule . This reaction can continue to occur multiple times, leading to the formation of a large, interconnected network of molecules .

Result of Action

The result of the action of Bis(4-amino-3-methylcyclohexyl)methane is the formation of a cured epoxy resin with high mechanical strength, excellent chemical resistance, and good thermal stability . These properties make the cured resin suitable for a wide range of applications, including coatings, adhesives, and composite materials .

Analyse Biochimique

Biochemical Properties

Bis(4-amino-3-methylcyclohexyl)methane plays a significant role in biochemical reactions, particularly in the context of polymer science. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, bis(4-amino-3-methylcyclohexyl)methane has been shown to interact with amine oxidases, which are enzymes involved in the metabolism of amines. These interactions can lead to the formation of stable complexes, affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of bis(4-amino-3-methylcyclohexyl)methane on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, bis(4-amino-3-methylcyclohexyl)methane can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in cell proliferation and differentiation. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, bis(4-amino-3-methylcyclohexyl)methane exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, bis(4-amino-3-methylcyclohexyl)methane has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis(4-amino-3-methylcyclohexyl)methane can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels. Long-term studies have shown that bis(4-amino-3-methylcyclohexyl)methane can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of bis(4-amino-3-methylcyclohexyl)methane vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote tissue repair. At high doses, bis(4-amino-3-methylcyclohexyl)methane can exhibit toxic effects, including cellular apoptosis and tissue necrosis. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to adverse effects .

Metabolic Pathways

Bis(4-amino-3-methylcyclohexyl)methane is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the metabolic flux of amine-containing compounds, leading to changes in metabolite levels. For example, bis(4-amino-3-methylcyclohexyl)methane can modulate the activity of monoamine oxidases, which are key enzymes in the metabolism of neurotransmitters. This modulation can result in altered levels of neurotransmitters, affecting neuronal function and behavior .

Transport and Distribution

Within cells and tissues, bis(4-amino-3-methylcyclohexyl)methane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, bis(4-amino-3-methylcyclohexyl)methane can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .

Propriétés

IUPAC Name |

4-[(4-amino-3-methylcyclohexyl)methyl]-2-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2/c1-10-7-12(3-5-14(10)16)9-13-4-6-15(17)11(2)8-13/h10-15H,3-9,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSBHTZEJMPDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1N)CC2CCC(C(C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2 | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029670 | |

| Record name | Bis(4-amino-3-methylcyclohexyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, COLOURLESS-TO-YELLOW LIQUID. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

342 °C | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.4 | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.95 | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.08 | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS RN |

6864-37-5 | |

| Record name | Bis(4-amino-3-methylcyclohexyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6864-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-amino-3-methylcyclohexyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006864375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-amino-3-methylcyclohexyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-AMINO-3-METHYLCYCLOHEXYL)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K4H01E55X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-7 °C | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B1207153.png)

![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1207160.png)